2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride
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Overview
Description
2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride is a synthetic organic compound. It is characterized by the presence of a benzamide group, a thiazole ring, and a dihydroisoquinoline moiety. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Dihydroisoquinoline Moiety: The dihydroisoquinoline moiety can be introduced via a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline structure.
Coupling with Benzamide: The final step involves coupling the thiazole-dihydroisoquinoline intermediate with a benzamide derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques like recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can target the thiazole ring or the benzamide group, potentially leading to the formation of thiazolidine or amine derivatives.
Substitution: The chloro group in the benzamide can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Thiazolidine or amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-(methylthiazol-2-yl)benzamide): Lacks the dihydroisoquinoline moiety.
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide: Lacks the chloro group.
Uniqueness
2-chloro-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzamide hydrochloride is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the chloro group, thiazole ring, and dihydroisoquinoline moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS.ClH/c21-18-8-4-3-7-17(18)19(25)23-20-22-16(13-26-20)12-24-10-9-14-5-1-2-6-15(14)11-24;/h1-8,13H,9-12H2,(H,22,23,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSQYUWOCAXUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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